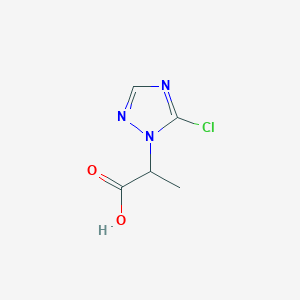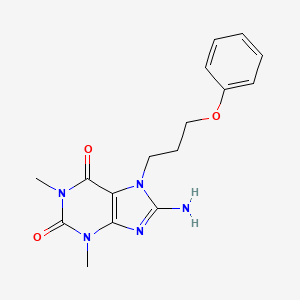![molecular formula C28H14Cl2N2O3 B2701440 4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866142-85-0](/img/structure/B2701440.png)
4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound characterized by its intricate structure, which includes a benzodioxole ring, dichlorostyryl group, and an indeno-pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Dichlorostyryl Group:
Construction of the Indeno-Pyridine Core: This step often involves the condensation of an appropriate indene derivative with a pyridine precursor.
Final Assembly: The final compound is obtained by coupling the benzodioxole and dichlorostyryl intermediates with the indeno-pyridine core under specific reaction conditions, such as the use of a strong base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and dichlorostyryl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-benzodioxol-5-yl)-2-styryl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile: Similar structure but lacks the dichloro substituents.
4-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile: Contains methoxy groups instead of chloro groups.
Uniqueness
The presence of the dichloro substituents in 4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Cl2N2O3/c29-20-8-5-15(11-21(20)30)6-9-22-19(13-31)25(16-7-10-23-24(12-16)35-14-34-23)26-27(32-22)17-3-1-2-4-18(17)28(26)33/h1-12H,14H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNZYEUXCSQLJJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC(=C(C=C5)Cl)Cl)C6=CC=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC(=C(C=C5)Cl)Cl)C6=CC=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one](/img/structure/B2701362.png)
![3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2701364.png)

![2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2701366.png)
![4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2701367.png)

![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)
![5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2701375.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2701376.png)

![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)
